Redox Potential Defines CO3•– as a Selective vs. Non-Selective Oxidant
The carbonate radical (CO3•–) exhibits a redox potential of 1.59–1.78 V vs. SHE, which is substantially lower than the hydroxyl radical (HO•) at 2.80 V vs. SHE [1]. This lower potential is not a disadvantage but the key mechanistic driver for its observed selectivity, as it prevents reaction with many common water constituents that act as HO• scavengers. For instance, HO• reacts with carbonate/bicarbonate ions (k ≈ 8.5 × 10⁶ M⁻¹ s⁻¹ for HCO₃⁻ and 3.2 × 10⁸ M⁻¹ s⁻¹ for CO₃²⁻) to form CO3•–, a pathway that effectively quenches the non-selective HO• while generating a more selective secondary oxidant [2].
| Evidence Dimension | Standard Reduction Potential (E°) vs. SHE at pH 7 |
|---|---|
| Target Compound Data | 1.59–1.78 V |
| Comparator Or Baseline | Hydroxyl radical (HO•): 2.80 V |
| Quantified Difference | CO3•– potential is 1.02–1.21 V lower |
| Conditions | Aqueous solution, standard conditions as per IUPAC recommendations |
Why This Matters
This quantifies the basis for CO3•–'s selectivity, allowing researchers to predict that it will not be consumed by common aliphatic carbon-backbone scavengers that rapidly quench HO•, leading to more efficient targeting of specific contaminant classes.
- [1] Armstrong, D. A., Huie, R. E., Koppenol, W. H., Lymar, S. V., Merényi, G., Neta, P., Ruscic, B., Stanbury, D. M., Steenken, S., & Wardman, P. (2015). Standard electrode potentials involving radicals in aqueous solution: inorganic radicals (IUPAC Technical Report). Pure and Applied Chemistry, 87(11-12), 1139-1150. View Source
- [2] Yan, S., Liu, Y., Lian, L., Li, R., Ma, J., Zhou, H., & Song, W. (2019). Photochemical formation of carbonate radical and its reaction with dissolved organic matters. Water Research, 161, 288-296. View Source
